

Application Note: Selective Alkylation Strategies Using 6-(Bromomethyl)-1-chloroisoquinoline

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Compound of Interest

Compound Name: 6-(Bromomethyl)-1-chloroisoquinoline

Cat. No.: B13701178

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Executive Summary

6-(Bromomethyl)-1-chloroisoquinoline is a high-value intermediate in medicinal chemistry, particularly for developing kinase inhibitors (e.g., ROCK, PKA). Its utility stems from its orthogonal reactivity profile:

- **C6-Bromomethyl Group:** A highly reactive electrophile for alkylation (reacts with amines, thiols, and active methylene compounds).
- **C1-Chloro Group:** A stable handle for subsequent metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or displacement.

This guide provides a validated protocol for using this reagent to N-alkylate secondary amines—a critical step in generating pharmacophores similar to Fasudil and Netarsudil analogs.

Chemical Profile & Safety

Property	Specification
IUPAC Name	6-(bromomethyl)-1-chloroisoquinoline
CAS Number	205055-63-6
Molecular Weight	256.53 g/mol
Appearance	Off-white to pale yellow solid
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility	Soluble in DCM, THF, DMF, DMSO; Insoluble in water

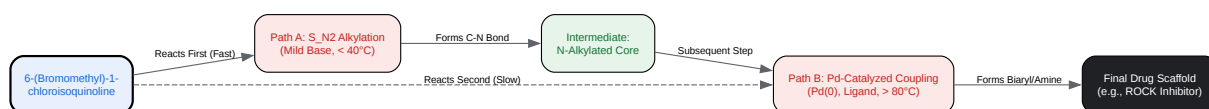
Critical Safety Warning: Lachrymator

Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and severe skin irritants.

- Engineering Controls: All operations must be performed in a functioning chemical fume hood.
- PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
- Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate (to quench the alkylating agent) before cleaning.

Mechanism of Action: Orthogonal Functionalization

The molecule allows for a "Click-then-Couple" strategy. The bromomethyl group is kinetically more reactive than the chloro-isoquinoline core, allowing selective alkylation without disturbing the C1-Cl bond.



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Figure 1: Orthogonal reactivity map. The benzylic bromide (Path A) is selectively engaged before the aryl chloride (Path B).

Validated Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize a tertiary amine via

displacement of the bromide. Scale: 1.0 mmol (adaptable).

Reagents

- Electrophile: **6-(Bromomethyl)-1-chloroisoquinoline** (1.0 equiv)
- Nucleophile: Secondary Amine (e.g., Piperazine derivative, Morpholine) (1.1 equiv)
- Base: Potassium Carbonate (), anhydrous (2.0 equiv) OR -Diisopropylethylamine (DIPEA) (1.5 equiv)
- Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
- Additive (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein catalyst to accelerate sluggish reactions.

Step-by-Step Procedure

- Preparation (T = 0 min):
 - Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
 - Purge with Nitrogen () or Argon.
 - Add 1.0 mmol of the Secondary Amine and 2.0 mmol of (powdered).

- Suspend in 5 mL of anhydrous Acetonitrile (0.2 M concentration).
- Addition (T = 10 min):
 - Dissolve 1.0 mmol (256 mg) of **6-(Bromomethyl)-1-chloroisoquinoline** in 2 mL of Acetonitrile.
 - Crucial: Add the electrophile solution dropwise to the amine suspension at Room Temperature (RT).
 - Why? Dropwise addition prevents the formation of quaternary ammonium salts (over-alkylation) if using primary amines, though less critical for secondary amines.
- Reaction (T = 10 min to 4 hrs):
 - Stir vigorously at RT.
 - Monitor: Check TLC (Hexane/EtOAc 7:3) or LC-MS every hour.
 - Optimization: If reaction is <50% complete after 2 hours, add 15 mg (0.1 equiv) of NaI and warm to 40°C. Avoid heating >60°C to prevent hydrolysis of the bromide or displacement of the C1-chloride.
- Workup:
 - Dilute reaction mixture with EtOAc (20 mL).
 - Wash with Water (2 x 10 mL) to remove inorganic salts.
 - Wash with Brine (1 x 10 mL).
 - Dry organic layer over

, filter, and concentrate in vacuo.
- Purification:
 - The crude residue is typically a yellow oil/solid.

- Purify via Flash Column Chromatography (Silica Gel).
- Eluent: Gradient 0%
5% MeOH in DCM.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of bromide by wet solvent.	Use strictly anhydrous MeCN/DMF and store reagents in a desiccator.
Sluggish Reaction	Poor nucleophilicity of amine. [2]	Add catalytic NaI (0.1 eq) to form the more reactive alkyl iodide in situ.
By-product: Dimer	Amine is primary (R-).	Use a large excess of amine (3-5 eq) or use a protecting group strategy.
C1-Cl Displacement	Reaction temperature too high (>80°C).	Keep temperature <40°C. The C1-Cl bond is stable at mild temperatures.

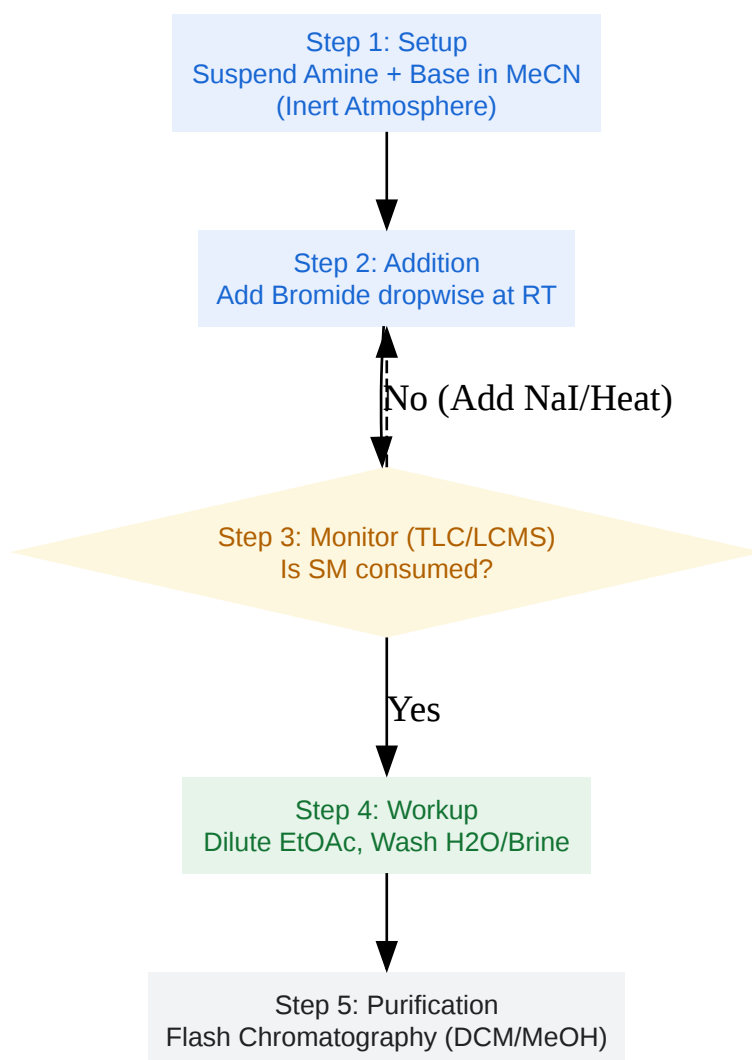
Analytical Validation

Confirm the structure using NMR and MS. The key diagnostic signals are:

- ¹H NMR (CDCl₃, 400 MHz):
 - 3.70 - 3.80 ppm (s, 2H): The benzylic methylene protons () will shift upfield from the starting bromide (4.6 ppm) upon alkylation.
 - 8.2 - 8.5 ppm: Isoquinoline aromatic protons.
- LC-MS:

- Look for the parent ion
- .
- Note: The characteristic Chlorine isotope pattern (in 3:1 ratio) should remain visible, confirming the C1-Cl bond is intact.

Experimental Workflow Diagram



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Figure 2: Standard operating procedure for N-alkylation.

References

- General Reactivity of Benzylic Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for kinetics on benzylic systems).
- Isoquinoline Scaffolds in Drug Discovery
 - Sturdivant, J. M., et al. (2016).[3][4] "Discovery of the Rho-Kinase (ROCK) Inhibitor Netarsudil." Bioorganic & Medicinal Chemistry Letters. (Context on 6-substituted isoquinolines).
- Safety Data (MSDS)
 - Sigma-Aldrich. "Safety Data Sheet: 6-(Bromomethyl)isoquinoline derivatives." (Search CAS: 205055-63-6).
- Reaction Optimization (Finkelstein Conditions)

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